Cas no 13398-95-3 (2-(2-Hydroxyethyl)benzene-1,4-diol)
2-(2-Hydroxyethyl)benzene-1,4-diol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Hydroxyethyl)benzene-1,4-diol
- SB84658
- 13398-95-3
- SCHEMBL1467498
- EN300-1831231
- DTXSID30597352
-
- Inchi: 1S/C8H10O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9-11H,3-4H2
- InChI Key: OQDDFOFVIFIUME-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1CCO)O
Computed Properties
- Exact Mass: 154.062994177g/mol
- Monoisotopic Mass: 154.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 60.7Ų
2-(2-Hydroxyethyl)benzene-1,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088848-1g |
2-(2-Hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 95% | 1g |
337.84 USD | 2021-06-17 | |
| Enamine | EN300-1831231-0.05g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1831231-0.1g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1831231-0.25g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1831231-0.5g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1831231-1.0g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1831231-2.5g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1831231-5.0g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 5g |
$2692.0 | 2023-06-03 | ||
| Enamine | EN300-1831231-10.0g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 10g |
$3992.0 | 2023-06-03 | ||
| Enamine | EN300-1831231-1g |
2-(2-hydroxyethyl)benzene-1,4-diol |
13398-95-3 | 1g |
$928.0 | 2023-09-19 |
2-(2-Hydroxyethyl)benzene-1,4-diol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(2-Hydroxyethyl)benzene-1,4-diol
Professional Introduction to 2-(2-Hydroxyethyl)benzene-1,4-diol (CAS No. 13398-95-3)
2-(2-Hydroxyethyl)benzene-1,4-diol, identified by the Chemical Abstracts Service Number (CAS No.) 13398-95-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a benzene ring substituted with two hydroxyethyl groups at the 1 and 4 positions, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The structural configuration of this compound imparts both hydrophilic and lipophilic characteristics, enabling its utility in diverse formulations and drug delivery systems.
The synthesis of 2-(2-Hydroxyethyl)benzene-1,4-diol involves meticulous chemical processes that require precise control over reaction conditions to ensure high yield and purity. Researchers have explored multiple synthetic pathways, including condensation reactions and hydroxylation processes, to optimize the production of this compound. Recent advancements in catalytic methods have further enhanced the efficiency of its synthesis, reducing environmental impact while maintaining high chemical yields. These innovations align with the broader industry trend toward sustainable and green chemistry practices.
One of the most compelling aspects of 2-(2-Hydroxyethyl)benzene-1,4-diol is its potential application in pharmaceutical development. The presence of multiple hydroxyl groups allows for extensive functionalization, making it a versatile building block for more complex molecules. In particular, its structural motif has been investigated for its role in modulating biological pathways and interactions. Studies have suggested that derivatives of this compound may exhibit properties relevant to anti-inflammatory and antioxidant therapies, positioning it as a promising candidate for further medicinal chemistry exploration.
Recent research has delved into the pharmacokinetic behavior of 2-(2-Hydroxyethyl)benzene-1,4-diol and its analogs. Computational modeling and experimental studies have revealed insights into how the hydroxyl groups influence solubility, metabolic stability, and cellular uptake. These findings are crucial for designing drug candidates that can effectively reach target sites while minimizing off-target effects. The integration of machine learning algorithms in predicting molecular properties has accelerated the discovery process, enabling researchers to rapidly screen potential applications.
The compound's utility extends beyond pharmaceuticals into industrial applications as well. Its ability to act as a chelating agent and a stabilizer in various chemical formulations has been explored in sectors such as coatings, adhesives, and specialty polymers. The hydroxyl groups facilitate hydrogen bonding interactions, enhancing material properties like flexibility and durability. Additionally, its role in corrosion inhibition has been noted in certain metal treatment processes, showcasing its broad applicability across multiple industries.
In terms of regulatory considerations, 2-(2-Hydroxyethyl)benzene-1,4-diol (CAS No. 13398-95-3) is subject to standard chemical safety protocols due to its reactive functional groups. Proper handling procedures are essential to ensure worker safety and environmental protection. While not classified as a hazardous substance under current regulations, its reactivity necessitates careful storage conditions to prevent unintended reactions or degradation.
The future prospects of 2-(2-Hydroxyethyl)benzene-1,4-diol are bright, with ongoing studies focusing on expanding its applications in drug development and material science. Collaborative efforts between academia and industry are driving innovation by combining experimental techniques with cutting-edge computational methods. As our understanding of molecular interactions deepens, the potential uses for this compound are likely to grow, reinforcing its importance in modern chemistry research.
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